3-(3,5-Dihydroxy-2,4,4-trimethylpentyl)furan-2,5-dione
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Overview
Description
3-(3,5-Dihydroxy-2,4,4-trimethylpentyl)furan-2,5-dione is a chemical compound with the molecular formula C12H18O5 It is a furan derivative, characterized by the presence of a furan ring substituted with a 3,5-dihydroxy-2,4,4-trimethylpentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dihydroxy-2,4,4-trimethylpentyl)furan-2,5-dione typically involves the reaction of furan-2,5-dione with 3,5-dihydroxy-2,4,4-trimethylpentyl alcohol under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dihydroxy-2,4,4-trimethylpentyl)furan-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the side chain.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce tetrahydrofuran derivatives.
Scientific Research Applications
3-(3,5-Dihydroxy-2,4,4-trimethylpentyl)furan-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,5-Dihydroxy-2,4,4-trimethylpentyl)furan-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its sweet aroma and used in flavoring.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one: Exhibits caramel-like flavor and used in food industry.
Uniqueness
3-(3,5-Dihydroxy-2,4,4-trimethylpentyl)furan-2,5-dione is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its combination of dihydroxy and trimethyl groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H18O5 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
3-(3,5-dihydroxy-2,4,4-trimethylpentyl)furan-2,5-dione |
InChI |
InChI=1S/C12H18O5/c1-7(10(15)12(2,3)6-13)4-8-5-9(14)17-11(8)16/h5,7,10,13,15H,4,6H2,1-3H3 |
InChI Key |
ZDZXVJJEEDZMKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=O)OC1=O)C(C(C)(C)CO)O |
Origin of Product |
United States |
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